(2-BROMOPHENYL){4-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-2-METHYLPIPERAZINO}METHANONE
Overview
Description
(2-BROMOPHENYL){4-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-2-METHYLPIPERAZINO}METHANONE is a complex organic compound that features a combination of bromobenzoyl, ethylpiperazinyl, fluoro, nitro, and methylpiperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-BROMOPHENYL){4-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-2-METHYLPIPERAZINO}METHANONE typically involves multi-step organic reactions. The process may start with the bromination of benzoyl chloride to form 2-bromobenzoyl chloride. This intermediate can then be reacted with 4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: (2-BROMOPHENYL){4-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-2-METHYLPIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromobenzoyl group can be reduced to a benzyl group using lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of an amine derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-BROMOPHENYL){4-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-2-METHYLPIPERAZINO}METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2-BROMOPHENYL){4-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-2-METHYLPIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
- 1-(2-chlorobenzoyl)-4-[5-(4-methylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazine
- 1-(2-iodobenzoyl)-4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazine
Comparison: (2-BROMOPHENYL){4-[5-(4-ETHYLPIPERAZINO)-4-FLUORO-2-NITROPHENYL]-2-METHYLPIPERAZINO}METHANONE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chlorinated or iodinated analogs, the bromine atom may provide different steric and electronic effects, potentially leading to variations in biological activity and chemical behavior.
Properties
IUPAC Name |
(2-bromophenyl)-[4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-2-methylpiperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BrFN5O3/c1-3-27-8-10-28(11-9-27)21-15-22(23(31(33)34)14-20(21)26)29-12-13-30(17(2)16-29)24(32)18-6-4-5-7-19(18)25/h4-7,14-15,17H,3,8-13,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHUNAIQELVRBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(C(C3)C)C(=O)C4=CC=CC=C4Br)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrFN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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